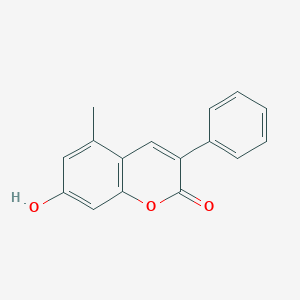

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are characterized by a benzopyrone structure, which is a fusion of a benzene ring and a pyrone ring. This particular compound is known for its diverse biological activities and is often studied for its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts.

Pechmann Condensation:

Industrial Production Methods

In an industrial setting, the synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate, hydrogen peroxide.

Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Products: Oxidation of the hydroxyl group can lead to the formation of quinones.

-

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride.

Conditions: Usually performed in anhydrous solvents at low temperatures.

Products: Reduction of the carbonyl group can yield dihydrocoumarins.

-

Substitution

Reagents: Halogenating agents (e.g., bromine, chlorine).

Conditions: Carried out in the presence of a catalyst such as iron or aluminum chloride.

Products: Halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- serves as a precursor for synthesizing various coumarin derivatives. These derivatives are explored for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs) .

Biologically, this compound exhibits several noteworthy activities:

- Antioxidant Activity : It scavenges free radicals and chelates metal ions, contributing to its efficacy in reducing oxidative stress .

- Anti-inflammatory Properties : The compound inhibits pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, making it a candidate for treating inflammatory conditions .

- Antimicrobial Effects : Studies have shown that it possesses antimicrobial properties against various pathogens .

Medical Applications

In medicine, research has focused on the following potential applications:

- Anticoagulant Activity : Similar to warfarin, this compound is being studied for its anticoagulant properties. It may serve as an alternative treatment for thromboembolic disorders .

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action .

Industrial Applications

The compound is utilized in the fragrance and flavoring industry due to its pleasant aroma. Additionally, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Antioxidant Activity Study

A study evaluated the antioxidant capacity of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-. Results showed that it effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems.

Anticancer Research

Research conducted on various cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis. The study highlighted its potential as a chemotherapeutic agent against specific cancers.

Wirkmechanismus

The biological effects of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- are primarily due to its ability to interact with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.

Umbelliferone: A hydroxylated derivative of coumarin with significant antioxidant activity.

Warfarin: A well-known anticoagulant used in the treatment of thromboembolic disorders.

Uniqueness

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxyl, methyl, and phenyl groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, commonly known as a coumarin derivative, exhibits a wide range of biological activities. This compound is part of a larger family of coumarins, which are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activities associated with this compound based on various research studies.

Chemical Characteristics

- IUPAC Name : 7-hydroxy-5-methyl-3-phenylchromen-2-one

- Molecular Formula : C₁₆H₁₂O₃

- Molecular Weight : 252.265 g/mol

- Density : 1.289 g/cm³

- Boiling Point : 472.1 °C at 760 mmHg

- Flash Point : 206.7 °C

Antioxidant Activity

The antioxidant properties of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, are primarily attributed to its ability to scavenge free radicals and chelate metal ions. Studies have shown that this compound can significantly reduce oxidative stress in various cellular models, which is crucial in preventing cellular damage associated with aging and chronic diseases .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory activity by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research indicates that it can reduce the production of inflammatory mediators, thereby alleviating conditions such as arthritis and other inflammatory disorders .

Antimicrobial Properties

2H-1-Benzopyran-2-one has demonstrated significant antimicrobial activity against various bacterial strains. For instance, studies have reported its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

| Candida albicans | Low |

Anticancer Potential

Emerging research suggests that this coumarin derivative may possess anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models. The mechanisms involve the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of several coumarin derivatives, including 2H-1-Benzopyran-2-one, against MPP+-induced neurotoxicity in SH-SY5Y neuroblastoma cells. The results indicated that this compound exhibited significant neuroprotection without inherent cytotoxicity at concentrations up to 10 µM .

- Antimicrobial Efficacy : In a comparative study of benzopyrone derivatives, it was found that compounds similar to 2H-1-Benzopyran-2-one showed broad-spectrum antimicrobial activity, particularly against S. aureus and E. coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

The biological effects of 2H-1-Benzopyran-2-one are mediated through various mechanisms:

- Free Radical Scavenging : The hydroxyl groups in its structure contribute to its ability to neutralize free radicals.

- Enzyme Inhibition : Inhibition of COX and LOX pathways reduces the synthesis of pro-inflammatory mediators.

- Cell Membrane Interaction : Its lipophilicity allows it to penetrate microbial membranes effectively.

Eigenschaften

IUPAC Name |

7-hydroxy-5-methyl-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTXLYXNYNVWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.